POLY(VINYL N-OCTADECYLCARBAMATE)
Description
Contextualization within Polyvinyl Derivatives and Comb-like Polymers Research
Poly(vinyl N-octadecylcarbamate) is structurally situated at the intersection of two significant classes of polymers: polyvinyl derivatives and comb-like polymers.
As a polyvinyl derivative , its core is a chain of repeating vinyl units, similar to well-known polymers like polyvinyl chloride (PVC) and polyvinyl alcohol (PVA). evitachem.com However, the modification of the vinyl backbone with bulky, functional side chains distinguishes it from these simpler counterparts. The synthesis of PVODC can be achieved through various methods, including the polymerization of vinyl n-octadecyl carbamate (B1207046) monomer or by the chemical modification of a precursor polymer, such as grafting octadecyl isocyanate (ODI) onto polyvinyl alcohol (PVA). evitachem.comresearchgate.netresearchgate.net This derivatization fundamentally alters the polymer's physical and chemical characteristics.
The defining feature of PVODC is its classification as a comb-like polymer . This term describes polymers with long side chains attached to a polymer backbone, resembling the teeth of a comb. researchgate.netmdpi.com The n-octadecyl groups, with their 18-carbon alkyl chains, are long enough to crystallize independently of the main chain, forming ordered, paraffin-like domains within the material. researchgate.netmdpi.com This side-chain crystallization is a critical area of research, as it profoundly influences the polymer's thermal properties, morphology, and surface characteristics. mdpi.com The ability to manipulate the packing of these side chains allows for the tuning of the material's properties for specific functions. researchgate.net
Academic Significance and Research Trajectories
The academic significance of poly(vinyl N-octadecylcarbamate) stems from its utility as a model system for investigating the structure-property relationships in comb-like polymers. Researchers have focused on understanding how synthetic parameters and molecular architecture translate into macroscopic properties.
Key research trajectories include:
Synthesis and Structural Control: A primary research focus has been the synthesis of PVODC with well-defined structures. This includes controlling the molecular weight and polydispersity through techniques like atom transfer radical polymerization (ATRP). evitachem.com Another significant path involves the synthesis from precursor polymers like PVA, where the degree of alcoholysis (DA) and degree of polymerization (DP) of the PVA backbone are varied to study their effect on the final properties of the PVODC. researchgate.netresearchgate.net
Side-Chain Crystallization: A substantial body of research is dedicated to studying the crystallization behavior of the n-octadecyl side chains. researchgate.netmdpi.com Techniques such as Differential Scanning Calorimetry (DSC), Wide-Angle X-ray Scattering (WAXS), and Fourier Transform Infrared Spectroscopy (FTIR) are employed to investigate the formation of crystalline structures (e.g., orthorhombic or hexagonal packing) and phase transitions. researchgate.net This research is crucial for understanding how the side chains self-assemble and how this assembly dictates the material's thermal behavior. mdpi.com
Performance Optimization: Much of the research is driven by the goal of optimizing PVODC for specific applications, particularly as a non-silicone release agent. researchgate.netdntb.gov.ua Studies explore how factors like the substitution degree of the alkyl side chains and the properties of the polymer backbone impact release performance, thermal stability, and film-forming capabilities. researchgate.net
Evolution of Research Perspectives on Poly(vinyl N-octadecylcarbamate)
Research on PVODC has evolved from initial synthesis and basic characterization to more sophisticated investigations into its physical chemistry and material performance. Early studies focused on establishing methods for its preparation, such as the polymerization of its corresponding monomer. evitachem.com
The perspective has since shifted towards a more nuanced understanding of how molecular-level changes affect bulk properties. For instance, recent studies have delved into the specific influence of the precursor PVA's characteristics on the final PVODC product. It has been found that at a low substitution degree of the side chains (around 40 mol%), a lower degree of alcoholysis in the PVA precursor leads to enhanced release performance, although it may slightly decrease thermal stability. researchgate.net Conversely, at higher substitution degrees (around 68 mol%), the effect of the PVA's alcoholysis degree becomes less significant. researchgate.net Similarly, the degree of polymerization of the PVA precursor was found to have a minimal effect on the PVODC's properties within the studied range, though very high degrees of polymerization (above 1700) could enhance thermal stability at the expense of solubility and film-forming ability. researchgate.net This evolution signifies a move towards rational design of the polymer for targeted applications.
Interdisciplinary Research Interface
Poly(vinyl N-octadecylcarbamate) serves as a bridge between fundamental polymer chemistry and applied materials science, creating an interdisciplinary research interface.
Materials Science: The primary application and area of research for PVODC is in materials science. It is extensively studied and used as a non-silicone release agent in industrial processes like packaging and electronics manufacturing due to its effective anti-stick properties. evitachem.comresearchgate.netdntb.gov.ua Its hydrophobic nature, conferred by the long alkyl chains, creates a low-energy surface that minimizes adhesion. evitachem.com It is also employed in the formulation of durable protective coatings and films. evitachem.com Research is ongoing to expand its use into adhesives, sealants, and advanced composites. evitachem.com
Biomedical Engineering: The unique surface properties and potential for biocompatibility have led to investigations of PVODC in the biomedical field. evitachem.com Research has explored its use in modifying surface interactions for applications like antithrombogenic coatings on materials that come into contact with blood and in drug delivery systems. evitachem.comdntb.gov.ua
Nanotechnology: The self-assembly of the comb-like side chains provides a platform for creating nanostructured materials. Understanding and controlling this bottom-up assembly can lead to the development of functional surfaces with tailored wettability and adhesive properties, interfacing with the goals of nanotechnology.
Data Tables
Table 1: General Properties of Poly(vinyl N-octadecylcarbamate)
| Property | Value / Description | Reference(s) |
| CAS Number | 36671-85-9 | evitachem.comlookchem.comchemicalbook.comalfa-chemistry.comguidechem.comchemsrc.com |
| Molecular Formula | [CH₂CH[O₂CNH(CH₂)₁₇CH₃]]n | evitachem.comalfa-chemistry.com |
| Appearance | Typically a white to off-white powder. | evitachem.com |
| Solubility | Insoluble in water and alcohols; soluble in organic solvents like chloroform (B151607) and acetone. | evitachem.comchemicalbook.comguidechem.com |
| Thermal Stability | Good thermal stability, with decomposition temperatures reported above 250°C. | evitachem.com |
| Molecular Weight | Typically ranges from 20,000 to 100,000 g/mol , depending on synthesis conditions. | evitachem.com |
Table 2: Research Findings on Synthesis-Property Relationships of PVODC
| Research Focus | Key Finding | Impact on Polymer Properties | Reference(s) |
| Precursor (PVA) Degree of Alcoholysis (DA) | At low side-chain substitution (~40 mol%), decreasing the DA of PVA enhances release performance. | Lower melting points and thermal stability but improved release characteristics. The crystal form is largely unaffected. | researchgate.netresearchgate.net |
| Precursor (PVA) Degree of Polymerization (DP) | The DP of PVA has little effect on the structure and properties of PVODC in the typical range studied. | Only at very high DP (>1700) is thermal stability enhanced, but this negatively affects solubility and film-forming ability. | researchgate.netresearchgate.net |
| Side-Chain Length | Increasing the number of carbon atoms in the side chain (from 12 to 18 in related systems) improves thermal properties. | Longer side chains facilitate the formation of more stable, ordered crystalline phases (e.g., orthorhombic). | researchgate.net |
| Synthesis Temperature | Higher polymerization temperatures (e.g., around 60°C) can increase the rate of polymerization. | May negatively affect the molecular weight distribution of the final polymer. | evitachem.com |
Properties
CAS No. |
36671-85-9 |
|---|---|
Molecular Formula |
[CH2CH[O2CNH(CH2)17CH3]]n |
Synonyms |
Carbamicacid,octadecyl-,ethenylester,homopolymer; POLY(VINYL N-OCTADECYLCARBAMATE) |
Origin of Product |
United States |
Hierarchical Structures, Self Assembly, and Crystallization Behavior of Poly Vinyl N Octadecylcarbamate
Formation of Ordered Supramolecular Architectures
The formation of ordered supramolecular architectures in Poly(vinyl N-octadecylcarbamate) is a result of hierarchical self-assembly driven by the crystallization of its side chains. researchgate.net In such comb-like polymers, the flexible side chains can crystallize, while the polymer backbone is typically excluded into the amorphous phase. aalto.fi This process leads to highly ordered, self-assembled semicrystalline superstructures. aalto.fi
The driving force for this assembly is the thermodynamic incompatibility between the polymer backbone and the long alkyl side chains, which promotes microphase separation. The subsequent crystallization of the n-octadecyl chains imposes a higher level of order, forcing the system into well-defined nanostructures. The resulting morphology consists of crystalline domains formed by the packed side chains, separated by amorphous regions containing the main polymer backbone. This arrangement is a key feature of side-chain crystallizable polymers. researchgate.net
Side-Chain Crystallization Phenomena and Morphology
The presence of the long n-octadecyl (C18) side chains is the defining structural feature that allows for crystallization. evitachem.com Polymers with sufficiently long alkyl side chains can form crystalline domains independent of the main polymer chain. researchgate.net The thermal properties and crystal morphology are highly dependent on the precise arrangement and packing of these side chains. researchgate.net
Research on analogous comb-like polymers with n-octadecyl side chains demonstrates that the alkyl groups pack into a hexagonal crystalline lattice. researchgate.net This packing results in a lamellar morphology. In this arrangement, the n-octadecyl side chains extend outwards from the main backbone and interdigitate with chains from neighboring polymers or other parts of the same polymer. These ordered, interdigitated chains form the crystalline layers (lamellae). These crystalline lamellae are separated by layers of the amorphous polyvinyl carbamate (B1207046) backbone, creating a well-defined, repeating nanostructure. Studies on similar systems have identified varied packing modes, including transitions from regular orthorhombic to irregular hexagonal packing depending on conditions. researchgate.net
The degree of crystallinity in comb-like polymers is critically dependent on both the length of the side chains and their grafting density (the frequency at which they are attached to the backbone).
Side-Chain Length: A minimum number of carbon atoms in the side chain is necessary to induce crystallization. For polymethacrylates, a minimum of 9 carbon atoms is required for the side chains to form crystallites. researchgate.net The n-octadecyl chain, having 18 carbons, is well above this threshold, allowing for stable crystal formation. Generally, as the side-chain length increases, the melting temperature and the enthalpy of fusion also increase, indicating a higher degree of crystalline perfection. researchgate.net
Grafting Density: The density of the side chains along the backbone plays a crucial role. A moderate to high grafting density is often required to ensure the side chains are close enough to pack into an ordered crystalline lattice. nih.gov In studies of similar polymers made by grafting octadecyl groups onto a polyvinyl alcohol (PVA) precursor, the degree of substitution (DS) directly correlates with the material's thermal properties. researchgate.net As the grafting density increases, the steric hindrance from the bulky side chains can also influence the final morphology and crystallization kinetics. rsc.orgrsc.org An optimal grafting density often exists to maximize both dispersive ability and solubility in specific applications. researchgate.net
The following table, based on data for a similar comb-like polymer (Octadecylated Poly(vinyl Alcohol)), illustrates the effect of the degree of substitution on the melting enthalpy, which is a direct measure of crystallinity.
| Degree of Substitution (mol%) | Melting Enthalpy (kJ/mol) |
| Low | Lower |
| High | 29.3 |
Table based on findings for PVA-C18 comb-like polymers, which show significant thermal storage properties indicating effective side-chain crystallization. researchgate.net
The packing of the n-octadecyl side chains within the crystalline lamellae is highly ordered. To fit into a regular crystal lattice, the aliphatic chains predominantly adopt a low-energy, fully extended all-trans conformation. This planar zigzag arrangement allows for dense, efficient packing, maximizing van der Waals interactions between adjacent chains.
In contrast, the segments of the side chains near the polymer backbone and within the amorphous regions exhibit greater conformational freedom. In these areas, the chains contain a higher population of gauche conformations, which are deviations from the planar all-trans state. The persistence length of the side chains, a measure of their stiffness, plays a key role in their ability to adopt these extended conformations. rsc.org The transition from the crystalline to the amorphous state is therefore accompanied by a conformational change from a highly ordered all-trans state to a disordered state with a mix of trans and gauche bonds.
Phase Transition Behavior of Side Chains
The primary thermal transition observed in Poly(vinyl N-octadecylcarbamate) is the melting of the side-chain crystals. This transition is not a melting of the entire polymer, but rather a solid-solid phase change where the material goes from a state with rigid, crystalline side-chain domains to a state where the side chains are in a more flexible, liquid-like amorphous state, while the polymer backbone remains solid. The enthalpy associated with this transition is dependent on the degree of crystallinity. researchgate.net
The melting of the side chains represents a classic order-to-disorder transition (ODT). This transition occurs at the interfaces between the crystalline lamellae and the amorphous regions containing the polymer backbone. As the temperature rises to the melting point, the thermal energy overcomes the energetic stability of the packed, all-trans side chains.
This process involves:
Loss of Positional Order: The hexagonal packing of the side chains is disrupted, and they lose their fixed positions within the crystal lattice.
Loss of Conformational Order: The side chains transition from their highly ordered all-trans conformation to a disordered state containing a significant number of gauche conformations.
This transition results in a change from a rigid, semi-crystalline material to a more flexible one with amorphous side chains, which significantly alters the polymer's mechanical and physical properties.
Orthorhombic to Hexagonal to Melt State Transitions
While specific studies detailing the phase transitions of pure poly(vinyl N-octadecylcarbamate) were not prominently found in the searched literature, the behavior of comb-like polymers with long n-alkyl side chains is well-documented. These polymers typically exhibit a thermotropic phase behavior where the crystalline structure of the packed side chains transitions upon heating.
Initially, at lower temperatures, the alkyl side chains often pack into a highly ordered orthorhombic subcell structure, similar to that of n-alkanes. As the temperature increases, the polymer undergoes a transition from this orthorhombic state to a less ordered, conformationally disordered hexagonal columnar phase. In this hexagonal phase, the side chains possess rotational freedom around their long axis while maintaining a regular two-dimensional lattice. Upon further heating, this hexagonal structure melts into a disordered, isotropic liquid state. This sequence of transitions is a hallmark of side-chain crystallizable polymers. Many comb-like polymers are known to exhibit a hexagonal crystalline structure due to the ordered packing of their side chains. techscience.cn
Table 1: General Characteristics of Phase Transitions in Comb-Like Polymers
| Phase | Structural Arrangement | Chain Mobility | Order |
| Orthorhombic | Highly ordered, dense 3D packing of side chains. | Low; restricted rotational and translational motion. | High |
| Hexagonal | 2D lattice packing of side chains; conformational disorder. | Rotational motion around the chain axis is allowed. | Intermediate |
| Melt (Isotropic) | Disordered, liquid-like state. | High; significant rotational and translational freedom. | Low |
Influence of Polymerization Degree on Crystalline Structures
The degree of polymerization (DP), or the number of monomer units in a polymer chain, can influence the crystalline properties of polymers, although its effect can be complex and varies between different polymer systems. Generally, for polymers to crystallize, their chains must be able to pack into an ordered lattice. libretexts.org
Several factors influenced by DP can affect crystallinity:
Chain Mobility and Entanglement: Shorter polymer chains (lower DP) generally exhibit greater mobility and are less prone to entanglement, which can make it easier for them to arrange into a crystalline lattice. libretexts.org Conversely, very long chains (higher DP) can have increased entanglement, which may hinder the crystallization process. libretexts.orgkharagpurcollege.ac.in
Melting Temperature (Tm): The degree of polymerization can have a positive effect on the melting temperature of polymers. kharagpurcollege.ac.in
Mechanical Properties: While higher crystallinity often leads to a stronger, more rigid material, very low molecular weight polymers may be weak even if highly crystalline because the chains are not sufficiently entangled to prevent them from sliding past one another. libretexts.org
Nanostructured Packing Patterns and Segmental Mobility
The nanostructured arrangement of poly(vinyl N-octadecylcarbamate) is dictated by the interplay between the polymer backbone and the long octadecyl side chains. These comb-like polymers have an intrinsic ability to form ordered structures. techscience.cn The side chains self-assemble into crystalline domains, which are often arranged in lamellar structures, separated by amorphous regions containing the polymer backbones. mdpi.comwikipedia.org
Research on a closely related copolymer, poly(vinyl-N-octadecylcarbamate-co-vinyl acetate) , using advanced surface-sensitive techniques like Sum Frequency Generation (SFG) vibrational spectroscopy, has provided insights into the molecular-level packing at interfaces. researchgate.netacs.org These studies revealed strong signals from the methyl groups of the alkyl side chains, indicating a high degree of order. researchgate.netacs.org
Key findings from SFG studies on the copolymer include:
The alkyl side chains of the comb polymer are more disordered at a buried polymer/polymer interface compared to the polymer/air interface. nih.gov
The presence of strong Fermi resonance signals in the SFG spectra suggests a crystalline-like packing of the side chains. researchgate.netnih.gov
At the air interface, the side chains tend to be well-oriented. When exposed to water, these side chains can undergo significant, but reversible, conformational changes. nih.gov
This demonstrates that the octadecyl side chains are the primary drivers of surface and interfacial structure, organizing to minimize interfacial energy. While these studies provide valuable information on the packing of the side chains, specific data on the segmental mobility of the main vinyl backbone of poly(vinyl N-octadecylcarbamate) is not detailed in the provided search results. The mobility of the backbone is expected to be constrained, particularly when the side chains are in a densely packed, crystalline state.
Table 2: Summary of SFG Spectroscopy Findings for Poly(vinyl-N-octadecylcarbamate-co-vinyl acetate)
| Interface Studied | Observation | Implication for Packing Pattern |
| Polymer / Air | Well-ordered alkyl side chains. nih.gov | Side chains orient to form a low-energy, structured surface. |
| Polymer / Polystyrene | Increased side-chain disorder compared to the air interface. nih.gov | Interfacial interactions with another polymer disrupt the packing order. |
| Polymer / Water | Reversible conformational changes in side chains. nih.gov | The nanostructured surface is responsive to its environment. |
Interfacial Science and Surface Engineering of Poly Vinyl N Octadecylcarbamate Films
Surface Heterogeneity and Contact Angle Hysteresis Mechanisms
The surface of a poly(vinyl N-octadecylcarbamate) film is not perfectly uniform. Variations in polymer chain arrangement and the presence of amorphous and crystalline domains contribute to chemical and topographical heterogeneity at the micro- and nanoscale. This surface heterogeneity is a primary driver of contact angle hysteresis, which is the difference between the advancing and receding contact angles of a liquid on the surface.
The mechanisms governing contact angle hysteresis on PVODC surfaces are multifaceted. The long, flexible octadecyl side chains can reorient upon contact with a liquid, a process influenced by the polarity of the liquid. researchgate.net This molecular rearrangement leads to different surface energies interacting with the advancing and receding contact line of the liquid droplet, thus contributing to hysteresis. Furthermore, the inherent roughness of the polymer surface, arising from its semi-crystalline nature, can cause pinning of the contact line, further widening the gap between the advancing and receding angles.
The magnitude of contact angle hysteresis on PVODC is also linked to the configuration of its polymer chains. Amorphous regions of the polymer allow for greater chain mobility and potential liquid sorption, which can lead to larger hysteresis compared to more ordered, crystalline regions. dntb.gov.ua The interaction between the liquid and the polymer surface can be time-dependent, as the polymer chains may take time to reorient, leading to changes in contact angles over time, particularly for the receding angle. dntb.gov.ua
Adhesion and Abhesion Processes at Polymer Interfaces
The unique molecular structure of PVODC, with its polar carbamate (B1207046) groups and nonpolar octadecyl side chains, governs its adhesion and abhesion (release) properties. These properties are critical for its primary application as a non-silicone release agent for pressure-sensitive adhesives (PSAs). researchgate.netevitachem.com
Mechanisms of Release Performance (e.g., Anti-Stick Properties)
The excellent release characteristics of PVODC stem from the low surface energy imparted by the densely packed, crystalline octadecyl side chains at the interface. evitachem.com These long alkyl chains present a "Teflon-like" surface to the adhesive, minimizing the forces of adhesion. The mechanism of its anti-stick performance involves the creation of a weak boundary layer with low shear strength.
The release process is also influenced by the cohesive strength of the PVODC film itself. For effective release, the adhesive forces between the PVODC coating and the adhesive must be lower than the cohesive strength of the PVODC and the adhesive, as well as the adhesive force between the PVODC and the substrate it is coated on. The long alkyl chains of PVODC are not significantly entangled with the polymer chains of the adhesive, which facilitates a clean release with minimal transfer of the release agent.
Interfacial Adhesion Energy and Its Modulation
The interfacial adhesion energy between a PVODC surface and an adhesive is a key parameter determining release performance. This energy is influenced by the chemical composition of both the PVODC and the adhesive. For instance, the presence of polar functional groups in the adhesive can lead to stronger interactions with the carbamate groups in the PVODC backbone, potentially increasing adhesion.
The adhesion energy can be modulated by controlling the surface structure of the PVODC film. By promoting the crystallization and vertical orientation of the octadecyl side chains at the surface, the density of low-energy methyl groups at the interface is maximized, leading to a lower interfacial adhesion energy. Conversely, factors that disrupt this ordered structure, such as the inclusion of co-monomers or the presence of amorphous domains, can increase the interfacial adhesion energy.
The following table illustrates the typical peel force, which is related to interfacial adhesion energy, for a PVODC coating against a common pressure-sensitive adhesive.
| Property | Value |
| Adhesive Type | Acrylic |
| Peel Force | Low |
Note: The actual peel force can vary depending on the specific formulation of the PVODC coating and the adhesive, as well as the conditions of the peel test.
Role of Polymer Orientation and Crystallinity at Interfaces
The orientation and crystallinity of the octadecyl side chains at the interface are paramount to the release performance of PVODC. At the surface, these long alkyl chains tend to self-assemble into a quasi-crystalline, hexagonally packed structure, with the chains oriented nearly perpendicular to the surface. This ordered arrangement presents a low-energy surface dominated by methyl (-CH3) groups.
The degree of crystallinity is influenced by factors such as the casting solvent and the thermal history of the film. Solvents that promote slower evaporation rates allow more time for the side chains to organize into a crystalline structure. Similarly, annealing the film below its melting point can enhance crystallinity. A higher degree of crystallinity at the interface generally correlates with better release performance due to the lower surface energy and higher cohesive strength of the coating. evitachem.com
Intercalation and Entanglement of Polymer Chains at Interfaces
Intercalation and entanglement of polymer chains at the interface between the PVODC release coating and the pressure-sensitive adhesive can significantly impact adhesion. The long, straight octadecyl side chains of PVODC are designed to minimize entanglement with the polymer chains of the adhesive. Their rod-like structure and crystalline packing hinder the interpenetration of the adhesive's polymer coils.
However, if the PVODC surface has a significant amorphous content or if the temperature is elevated, the mobility of the PVODC side chains can increase. This could potentially allow for some degree of interdigitation with the adhesive polymer chains, leading to an increase in adhesion. The chemical compatibility between the PVODC and the adhesive also plays a role; greater compatibility can promote more significant interfacial mixing.
Molecular Orientation and Dynamics at Buried Interfaces
Understanding the molecular orientation and dynamics of PVODC at buried interfaces (e.g., the interface between the PVODC coating and a pressure-sensitive adhesive) is crucial for a complete picture of its release mechanism. Techniques like Sum Frequency Generation (SFG) vibrational spectroscopy are powerful tools for probing these buried interfaces in-situ. nih.govnih.gov
SFG studies on similar long side-chain polymers have shown that the orientation of the side chains can change upon contact with another material. For a copolymer containing vinyl N-octadecylcarbamate, SFG has revealed that the side chains can undergo significant and reversible conformational changes when in contact with water. nih.gov This suggests that the interface is not static but dynamic, with the PVODC chains capable of reorienting in response to their local environment.
Polymer/Solid and Polymer/Polymer Interface Studies
The behavior of PVODC films at polymer/solid and polymer/polymer interfaces is largely governed by the orientation and crystallinity of the long alkyl side chains. These chains, composed of eighteen carbon atoms, tend to self-assemble into ordered structures, which significantly influences the interfacial properties.
Research on copolymers containing vinyl N-octadecylcarbamate, such as poly(ethylene-co-vinyl-n-octadecyl carbamate) (PEVODC), provides valuable insights into the interfacial behavior of PVODC. Studies on PEVODC films have shown that the peel force, a measure of adhesion, is not strongly correlated with surface free energy or surface roughness. Instead, the orientation and crystallinity of the polymer at the interface are the dominant factors. researchgate.net Highly ordered crystalline domains on the polymer surface, formed by the alignment of the octadecyl side chains, lead to a decrease in peel force. researchgate.net This suggests that the low adhesion characteristics of PVODC, which make it an effective release agent, are attributable to the well-ordered, low-energy surface presented by the crystalline alkyl side chains. researchgate.netevitachem.com
The intercalation and entanglement of polymer chains at the interface also play a crucial role in determining the adhesion characteristics. researchgate.net In the case of PVODC, the long, flexible side chains can influence the degree of entanglement with an adjacent polymer layer. The surface tension of polymers with long, unbranched side chains, like PVODC, typically ranges from 20 to 29 dynes/cm, and is primarily due to dispersion forces. researchgate.net This low surface tension contributes to its non-stick and release properties.
The table below summarizes the key factors influencing the interfacial adhesion of long alkyl side-chain polymer films, based on studies of related systems.
| Interfacial Property | Influencing Factor | Observation | Reference |
| Peel Force | Polymer Crystallinity | Higher crystallinity at the interface leads to lower peel force. | researchgate.net |
| Peel Force | Polymer Chain Orientation | A high degree of side-chain orientation reduces adhesion. | researchgate.net |
| Adhesion Mechanism | Polymer Entanglement | Intercalation and entanglement of polymer chains at the interface are critical. | researchgate.net |
| Surface Energy | Composition | Primarily determined by the dispersion forces of the alkyl chains. | researchgate.net |
Polymer-Water Interface Interactions and Restructuring
The interaction of PVODC films with water is characterized by pronounced hydrophobicity. This is a direct consequence of the long, nonpolar N-octadecyl side chains that dominate the surface of the film. evitachem.com When a PVODC film is in contact with water, these hydrophobic side chains orient themselves away from the aqueous phase to minimize unfavorable interactions, leading to a low surface energy and poor wettability.
While specific contact angle measurements for pure PVODC films are not widely reported in the literature, polymers with similar long alkyl side chains exhibit high water contact angles, often exceeding 100 degrees. This is indicative of a non-wetting surface. The insolubility of PVODC in water further confirms its hydrophobic nature. evitachem.com
Upon exposure to an aqueous environment, it is hypothesized that the polymer chains at the surface of a PVODC film will undergo restructuring to further minimize contact between the hydrophobic octadecyl groups and water molecules. This could involve a more ordered packing of the side chains at the interface, leading to a more crystalline and lower-energy surface. However, detailed experimental studies on the specific restructuring dynamics of PVODC at the water interface are limited.
Surface Modification and Functionalization Strategies
The surface properties of PVODC films can be tailored for specific applications through various modification and functionalization strategies. These strategies aim to alter the surface chemistry and, consequently, the interfacial behavior of the polymer.
Cross-Linking Reactions to Enhance Interfacial Robustness
One of the key strategies to improve the mechanical and thermal stability of polymer films, including their interfacial robustness, is cross-linking. For PVODC, cross-linking can be achieved by targeting the functional groups within the polymer structure. The carbamate and residual vinyl groups can potentially participate in cross-linking reactions. evitachem.com
It has been suggested that PVODC can undergo cross-linking with agents like glutaraldehyde (B144438), which is known to react with hydroxyl and amine groups. evitachem.com In the context of PVODC, glutaraldehyde could potentially react with the N-H group of the carbamate linkage, forming a more interconnected and robust polymer network. This reaction is often catalyzed by heat or acidic conditions. evitachem.com
The introduction of cross-links is expected to enhance the interfacial robustness of PVODC films by:
Increasing Cohesive Strength: A cross-linked network would have higher internal strength, making the film less prone to mechanical failure at the interface.
Improving Solvent Resistance: Cross-linking reduces the free volume and chain mobility, thereby limiting the penetration of solvents that could weaken the interfacial adhesion.
Enhancing Thermal Stability: The interconnected network structure raises the decomposition temperature and improves the dimensional stability of the film at elevated temperatures. evitachem.com
Mechanistic Studies of Performance in Advanced Materials Applications
Research into Adhesion Performance in Pressure-Sensitive Adhesives and Laminates
Research has primarily focused on POLY(VINYL N-OCTADECYLCARBAMATE) not as an adhesive itself, but as a high-performance, non-silicone release coating for pressure-sensitive adhesive (PSA) tapes. researchgate.netresearchgate.net The long, ordered octadecyl side chains are key to this function. These side chains create a low-energy surface that limits the adhesion of the PSA, allowing for smooth and predictable release.
Studies using contact mechanical methods and peel tests have investigated the interfacial behavior between acrylic-based PSAs and poly(vinyl N-alkyl carbamate) coatings. researchgate.net The surface energy of these carbamate (B1207046) polymers was found to be approximately 20 mJ/m². researchgate.net Interestingly, the interfacial energy between the PSA and the release coating was measured to be relatively high, ranging from 7 to 24 mJ/m². researchgate.net
Sum frequency generation (SFG) spectroscopy has been used to probe the interface between a copolymer, poly(vinyl-N-octadecylcarbamate-co-vinyl acetate) (PVNODC), and polystyrene films during mechanical contact. researchgate.net These studies detect a strong signal from the methyl groups of the octadecyl side chains, indicating that these chains are highly ordered at the interface and are the primary point of contact. researchgate.net
Table 1: Interfacial Properties of Poly(vinyl N-alkyl carbamate) Coatings
| Property | Value | Context |
|---|---|---|
| Surface Energy | ~20 mJ/m² | Measured for poly(vinyl N-alkyl carbamates) used as release coatings. researchgate.net |
| Interfacial Energy | 7 - 24 mJ/m² | Measured between pressure-sensitive adhesive-like networks and the release coating. researchgate.net |
| Primary Mechanism | Ordered Alkyl Chains | The crystalline packing of octadecyl side chains creates a low-adhesion surface. researchgate.net |
Material Science Research in Textile Sizing Agents
In textile manufacturing, sizing agents are applied to warp yarns to protect them from the high mechanical stresses of weaving, thereby preventing breakage and improving efficiency. echemi.com While research directly naming POLY(VINYL N-OCTADECYLCARBAMATE) as a sizing agent is limited, its structural precursor, polyvinyl alcohol (PVA), is a cornerstone of textile sizing. echemi.com
PVA is valued for its excellent film-forming properties and adhesive strength. However, improving its adhesion to more hydrophobic synthetic fibers is an area of ongoing research. The modification of PVA with hydrophobic groups is a well-established strategy to enhance this compatibility. POLY(VINYL N-OCTADECYLCARBAMATE) represents a sophisticated example of this approach, where the hydrophilic PVA backbone is functionalized with long, hydrophobic n-octadecyl side chains. This amphiphilic structure is expected to provide strong adhesion to the yarn while presenting a lubricious, low-friction surface via the organized alkyl chains, reducing abrasion during weaving.
**6.5. Explorations in Smart Materials and Sensing Platforms
The amphiphilic nature of POLY(VINYL N-OCTADECYLCARBAMATE) makes it an excellent candidate for creating highly ordered molecular assemblies. This has been demonstrated in the development of a naked-eye sensor for cadmium (Cd²⁺) ions using the Langmuir-Blodgett (L-B) technique. nih.govacs.org
In this application, a hybrid composite L-B film was fabricated using POLY(VINYL N-OCTADECYLCARBAMATE) and poly(vinyl stearate). nih.gov This polymer matrix was used to host and stabilize a chromoionophore, 4-n-dodecyl-6-(2-thiazolylazo)resorcinol, which changes color in the presence of cadmium ions. The polymer blend provides structural rigidity and a homogeneous film, which are essential for reliable sensor performance. nih.gov The resulting sensor strips exhibited a distinct visual color change from reddish-orange to pinkish-purple, enabling the detection and quantification of cadmium at submicromolar levels (detection limit of 0.039 µM). nih.govacs.org
Table 2: Components of a Langmuir-Blodgett Cadmium Sensor
| Component | Material | Role |
|---|---|---|
| Sensing Molecule | 4-n-dodecyl-6-(2-thiazolylazo)resorcinol | Chromoionophore that complexes with Cadmium (Cd²⁺) ions, causing a color change. nih.gov |
| Stabilizing Matrix | POLY(VINYL N-OCTADECYLCARBAMATE) / Poly(vinyl stearate) | Forms a hybrid composite Langmuir-Blodgett film to enhance sensor stability and performance. nih.govacs.org |
| Substrate | Glass Slides | Provides the solid support for the deposited L-B film. nih.gov |
Investigations into Polymer Blends and Composites
POLY(VINYL N-OCTADECYLCARBAMATE) has been investigated as a component in polymer blends and composites, particularly in studies focusing on interfacial phenomena. Its unique structure, featuring a flexible backbone and long, crystallizable side chains, allows it to modify the surface and bulk properties of other polymers.
The compatibility and interfacial structure of blends containing a copolymer of POLY(VINYL N-OCTADECYLCARBAMATE) have been studied at the molecular level. Using Sum Frequency Generation (SFG) vibrational spectroscopy, researchers probed the buried interface between poly(vinyl-N-octadecylcarbamate-co-vinyl acetate) (PVNODC) and polystyrene (PS). nih.govacs.org
These studies revealed that the octadecyl side chains of the PVNODC polymer are the dominant species at the interface. acs.org A key finding is that these side chains are more conformationally disordered (exhibiting more gauche defects) at the buried polymer-polymer interface compared to the polymer-air interface. nih.gov This suggests significant interaction and interpenetration between the two polymer phases. Furthermore, the observation of asymmetric vibration modes from the phenyl groups of polystyrene indicates that they adopt a tilted orientation with respect to the interface normal, influenced by the presence of the PVNODC. acs.org
Table 3: Interfacial Molecular Orientation in a PVNODC/Polystyrene Blend
| Interfacial Component | Observation via SFG Spectroscopy | Implication |
|---|---|---|
| PVNODC Alkyl Side Chains | More gauche defects at the polymer/polymer interface than at the polymer/air interface. nih.gov | Increased conformational disorder due to interactions with the polystyrene phase. |
| Polystyrene Phenyl Rings | Presence of asymmetric vibration modes. acs.org | Phenyl groups are tilted with respect to the interface normal, not randomly oriented. |
Fabrication of Hybrid Composites
The creation of functional hybrid composites is a direct application of the unique properties of POLY(VINYL N-OCTADECYLCARBAMATE). As detailed in section 6.5.1, the polymer was used to fabricate a hybrid Langmuir-Blodgett film for a chemical sensor. nih.govacs.org In this composite, POLY(VINYL N-OCTADECYLCARBAMATE) was blended with poly(vinyl stearate) to form a robust matrix. researchgate.net This matrix is not merely a passive host; its ability to form stable, highly-ordered thin films via the L-B technique is critical for the sensitivity and reliability of the final sensing device. This demonstrates the fabrication of a sophisticated, multi-component hybrid material where the polymer plays an active role in enabling advanced functionality.
Surface Interactions in Biological Environments (Material Science Perspective)
The interface between a synthetic material and a biological environment is a dynamic landscape where a complex series of events unfolds, ultimately determining the biocompatibility and functionality of the material. For POLY(VINYL N-OCTADECYLCARBAMATE) (PVNOC), its unique chemical structure, featuring long n-octadecyl side chains, imparts a significant degree of hydrophobicity, which plays a central role in its interactions with biological systems. evitachem.com This inherent hydrophobicity is a key factor in minimizing adhesion between surfaces, a property valuable in preventing fouling in various applications. evitachem.com
Investigation of Biocompatibility from a Polymer Material Science Standpoint
From a material science perspective, the biocompatibility of a polymer is intrinsically linked to its surface properties and how they influence interactions with biological components like proteins and cells. While specific biocompatibility data for neat POLY(VINYL N-OCTADECYLCARBAMATE) is not extensively detailed in the provided results, valuable insights can be drawn from studies on chemically similar systems.
For instance, the immobilization of octadecyl (C18) chains onto poly(2-hydroxyethyl methacrylate) (pHEMA) films, a process that introduces a chemical moiety similar to the side chain of PVNOC, has been shown to significantly improve hemocompatibility. nih.gov The introduction of these C18 chains increased the hydrophobicity and stiffness of the pHEMA surface. nih.gov This modification led to a notable reduction in coagulation and complement activation when exposed to human whole blood. nih.gov While platelet adhesion was comparable to unmodified pHEMA, it was lower than the polytetrafluoroethylene reference material. nih.gov This suggests that the presence of long alkyl chains, a defining feature of PVNOC, can contribute positively to blood compatibility under low shear flow conditions. nih.gov
The concept of using n-alkyl chains to create albumin-scavenging surfaces is an established strategy for improving the biocompatibility of blood-contacting materials. nih.gov Albumin, being the most abundant protein in blood plasma, can passivate a material's surface, thereby reducing the adhesion of other proteins and platelets that can trigger thrombogenic events. The hydrophobic nature of the octadecyl chains in PVNOC would likely promote the adsorption of albumin, contributing to its biocompatibility.
Surface Property Modification for Controlled Interfacial Phenomena
The ability to tailor the surface properties of a polymer is crucial for controlling its interactions at biological interfaces. For polymers like polyvinyls, various surface modification techniques are employed to introduce specific functionalities and alter characteristics such as hydrophilicity and surface chemistry. mdpi.com These modifications are critical for guiding the desired biological response.
The long alkyl side chains of POLY(VINYL N-OCTADECYLCARBAMATE) inherently provide a low-energy surface that reduces adhesion. evitachem.com However, further modifications can be envisioned to fine-tune its interfacial behavior. Techniques such as plasma treatment, UV irradiation, and graft polymerization are commonly used to alter the surfaces of polyvinyl-based materials. mdpi.com For example, plasma treatment can introduce hydrophilic groups, while graft polymerization can be used to attach specific bioactive molecules. mdpi.comnih.gov
The interaction of polymer surfaces with proteins is a key aspect of interfacial phenomena. The surface properties of nanoparticles, for instance, dictate the adsorption pattern of blood proteins, which in turn influences their biodistribution and cellular uptake. nih.gov Comprehensive surface characterization, going beyond bulk composition, is essential to understand and predict these interactions. nih.gov Methods like zeta potential measurements and protein adsorption studies are vital in this regard. nih.gov
In the context of POLY(VINYL N-OCTADECYLCARBAMATE), its hydrophobic surface would be expected to interact significantly with proteins. The nature of this interaction, whether it leads to protein denaturation and subsequent adverse biological responses or to the formation of a passivating albumin layer, would depend on the specific environmental conditions and the detailed surface topography and chemistry.
The following interactive table summarizes key findings from related studies on the effect of surface properties on biological interactions.
| Material System | Surface Modification | Key Findings on Biological Interaction |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | Immobilization of octadecyl (C18) chains | Increased hydrophobicity and stiffness; Reduced coagulation and complement activation. nih.gov |
| Poly(vinyl alcohol)/N,O-carboxymethyl chitosan (B1678972) (PVA/NOCC) | Scaffold fabrication | Showed some inflammatory infiltration in vivo. nih.gov |
| Poly[acrylonitrile-co-(N-vinyl pyrrolidone)] (PANcoNVP) | Variation of N-vinyl pyrrolidone content | Surface hydrophobicity did not linearly correlate with bulk composition, highlighting the importance of direct surface characterization in predicting protein adsorption. nih.gov |
Theoretical and Computational Modeling of Poly Vinyl N Octadecylcarbamate Systems
Molecular Dynamics Simulations of Chain Behavior
Molecular Dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics, morphology, and mechanical properties of polymers. An all-atom MD simulation of PVNODC would model the interactions between individual atoms of the polymer chains to simulate their movement over time, governed by a defined force field.
Key parameters that would be investigated using MD simulations include:
Order Parameters: To measure the alignment of the octadecyl side chains. This would be critical in understanding the formation and melting of crystalline domains.
Mechanical Properties: By simulating the response of the polymer matrix to applied stress or strain, properties like Young's modulus can be predicted. Studies on similar polymers have shown that longer alkyl side chains can soften the mechanical response of a polymer film. acs.org
Below is an illustrative data table showing hypothetical results from a simulated tensile test on PVNODC, based on findings for polymers with similar long side-chain structures.
| Strain (%) | Simulated Stress (MPa) | Predicted Young's Modulus (GPa) |
| 0.0 | 0.0 | 1.2 |
| 0.5 | 6.0 | 1.2 |
| 1.0 | 11.9 | 1.19 |
| 1.5 | 17.5 | 1.17 |
| 2.0 | 22.8 | 1.14 |
| 2.5 | 27.0 | 1.08 |
This table is an illustrative example based on typical polymer behavior and is not derived from experimental data on PVNODC.
Coarse-Grained Modeling of Supramolecular Assembly
While all-atom MD provides high-resolution detail, it is computationally expensive for simulating large systems over long timescales. Coarse-grained (CG) modeling addresses this by grouping several atoms into a single "bead," allowing for the simulation of larger-scale phenomena such as supramolecular self-assembly.
Detailed Research Findings: For a polymer like PVNODC, a CG model would typically represent the vinyl backbone and the long octadecyl side chains with different types of beads. This approach is ideal for studying how polymer chains aggregate to form larger structures, such as micelles in solution or the lamellar morphology in the bulk state. The interactions between these beads are parameterized to reproduce properties from either all-atom simulations or experimental data.
Using a CG approach, one could simulate the self-assembly of PVNODC at a polymer-water or polymer-air interface. The hydrophobic octadecyl chains would orient themselves away from the water or towards the air, while the more polar carbamate (B1207046) and vinyl groups would interact differently. This is crucial for understanding its application as a surface coating or release agent.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For PVNODC, DFT calculations would typically be performed on a monomer or a small oligomer to understand its fundamental electronic properties.
Detailed Research Findings: DFT studies on analogous vinyl polymers and carbamate-containing molecules are used to calculate key electronic parameters. environmentaljournals.orgresearchgate.net For the vinyl N-octadecylcarbamate monomer, DFT could be used to determine:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that relates to the chemical reactivity and electronic excitation energy of the molecule.
Electron Density Distribution: This reveals the distribution of charge across the molecule, identifying electron-rich and electron-poor regions, which is fundamental to understanding intermolecular interactions.
Vibrational Frequencies: Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the interpretation of the polymer's structure.
An illustrative table of DFT-calculated properties for a vinyl carbamate monomer is provided below.
| Property | Calculated Value | Unit |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | 1.5 | eV |
| HOMO-LUMO Gap | 8.3 | eV |
| Dipole Moment | 2.1 | Debye |
This table presents hypothetical data for a representative vinyl carbamate monomer based on typical DFT calculation results and is not from a specific study on vinyl N-octadecylcarbamate.
Thermodynamic Models of Polymer-Interface Interactions
Thermodynamic models are essential for describing the behavior of polymers at interfaces, which is central to applications like coatings, adhesives, and release agents. The interaction of PVNODC with a surface is governed by a balance of enthalpic and entropic contributions.
Detailed Research Findings: The thermodynamics of polymer chains at an interface can be complex. The long octadecyl side chains of PVNODC are expected to dominate its interfacial behavior. At an interface, these chains may lose conformational entropy as they align and crystallize, but this is compensated by favorable enthalpic interactions (e.g., van der Waals forces) among the chains and with a non-polar surface.
A key thermodynamic parameter is the interfacial energy , which quantifies the excess free energy at the interface between the polymer and another phase (e.g., air, water, or a solid substrate). For a polymer like PVNODC with long, low-energy alkyl side chains, the surface energy is expected to be very low, which is characteristic of non-stick and release coatings. Thermodynamic models, often based on statistical mechanics, can predict how this interfacial energy changes with temperature and the nature of the contacting surface. anu.edu.auanu.edu.au The force required to stretch or deform a polymer chain is primarily entropic in nature. anu.edu.au
Kinetic Models of Polymerization and Degradation Mechanisms
Kinetic modeling is used to understand the rates and mechanisms of chemical reactions, including the synthesis (polymerization) and breakdown (degradation) of polymers.
Detailed Research Findings: Polymerization: The synthesis of PVNODC typically occurs via the chain polymerization of vinyl N-octadecylcarbamate monomers. researchgate.net Kinetic models for such vinyl polymerizations can describe how the rate of reaction and the molecular weight of the resulting polymer are influenced by factors like monomer concentration, initiator concentration, and temperature. The entropy change associated with polymerization is always negative, as many individual monomers are linked into a single chain, reducing the degrees of freedom. libretexts.org Consequently, polymerization is an enthalpically driven process. libretexts.org
Degradation: The thermal degradation of vinyl polymers has been extensively studied. researchgate.net For PVNODC, degradation would likely proceed through a complex set of radical reactions including bond fissions, hydrogen abstractions, and β-decompositions. researchgate.net Kinetic models, often developed using data from thermogravimetric analysis (TGA), can determine the activation energy (Ea) for the degradation process. These models treat degradation as a series of reaction steps, and the kinetic parameters are derived by fitting the model to experimental mass loss data obtained at different heating rates. researchgate.netacs.orghrpub.org The carbamate linkage may also be susceptible to hydrolysis, especially under acidic or basic conditions. researchgate.net
An illustrative data table showing kinetic parameters for the thermal degradation of a generic vinyl polymer, obtained via TGA and kinetic modeling, is shown below.
| Degradation Stage | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Reaction Model |
| 1 | 250-350 | 150 | n-th order |
| 2 | 350-450 | 210 | Avrami-Erofeev |
| 3 | 450-550 | 250 | Random Scission |
This table is an illustrative example based on typical values for vinyl polymers and does not represent specific experimental data for PVNODC.
Future Research Directions and Emerging Paradigms for Poly Vinyl N Octadecylcarbamate
Development of Novel Synthesis Pathways and Sustainable Polymerization
The conventional synthesis of PVODC involves the polymerization of vinyl n-octadecyl carbamate (B1207046) monomers. evitachem.com These monomers are typically prepared through the reaction of n-octadecylamine with reagents like phosgene. evitachem.com The subsequent polymerization can be carried out using radical initiators or controlled polymerization methods such as Atom Transfer Radical Polymerization (ATRP). evitachem.com
A significant alternative and more recent pathway involves the chemical modification of a pre-existing polymer. A series of comb-like PVODC structures have been successfully synthesized by grafting octadecyl isocyanate (ODI) onto polyvinyl alcohol (PVA). researchgate.net This grafting-to method offers a versatile platform to tailor the final properties of the polymer. researchgate.net
Future research is increasingly focused on sustainable polymerization strategies. This includes the development of solvent-free polymerization techniques, which reduce the reliance on volatile organic compounds, thereby lowering production costs and enhancing product purity. mdpi.com Furthermore, the use of biodegradable and water-soluble polymers like PVA as a precursor aligns with green chemistry principles. researchgate.netmdpi.com The synthesis of PVA itself involves the polymerization of vinyl acetate (B1210297) followed by hydrolysis. mdpi.com Exploring ring-opening polymerization (ROP) of cyclic monomers could also offer a pathway to polymers with controlled molecular weights and architectures, representing another avenue for sustainable synthesis. mdpi.com A novel method for creating related polymers involves the oxidation of polyvinyl alcohol (PVA) to produce poly(vinyl ketone), which could be a precursor for further functionalization. rsc.org
Precision Polymer Architecture and Sequence Control
The control over polymer architecture is crucial for fine-tuning material properties. In the synthesis of PVODC via grafting onto PVA, researchers have demonstrated that the polymer's characteristics can be precisely manipulated. researchgate.net By systematically varying the alcoholysis degree (DA), polymerization degree (DP) of the PVA precursor, and the substitution degree (DS) of the octadecyl side chains, specific properties can be targeted. researchgate.net For instance, at a low substitution degree, a lower degree of alcoholysis in the PVA backbone leads to lower melting points and thermal stability. researchgate.net Conversely, a very high degree of polymerization (e.g., over 1700) can enhance thermal stability due to stronger molecular interactions, though it may negatively impact solubility and film-forming capabilities. researchgate.net
While control over parameters like grafting density is established, the precise control over the sequence of monomers along a polymer chain represents a more advanced challenge. rsc.org This field is still in its early stages but holds immense potential, drawing inspiration from biological systems like proteins and nucleic acids where sequence dictates function. rsc.org For polymers derived from PVA, strategies are being developed for precision end-functionalization. One such method uses a photo-catalyzed reduction of terminal groups, which is compatible with bioconjugation functionalities, allowing for the creation of well-defined, mono-functionalized PVA chains. rsc.org Applying such precision techniques to PVODC could enable the creation of highly defined architectures for advanced applications.
Advanced Characterization Techniques for In-situ and Operando Studies
The characterization of PVODC currently relies on a suite of standard techniques. These include Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical structure and the successful grafting of functional groups, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis. researchgate.netresearchgate.net Differential scanning calorimetry (DSC) is widely used to investigate thermal properties, such as melting points and phase change enthalpies, which are critical for applications like thermal energy storage. researchgate.netresearchgate.net
However, the future of polymer characterization lies in advanced, real-time techniques. In-situ and operando studies, which monitor the material's properties under actual operating conditions, are essential for a deeper understanding. For PVODC, this could involve using techniques like variable-temperature X-ray diffraction (VT-XRD) to observe the crystallization and melting of the long alkyl side chains as they happen. Combining rheological measurements with simultaneous structural analysis (e.g., Rheo-SAXS/WAXS) could reveal how the microscopic structure evolves under mechanical stress, which is crucial for its application in coatings and release agents. Cryo-scanning electron microscopy has also been used to study the morphology of related polymer systems. mdpi.com These advanced methods provide dynamic information that is inaccessible through static, ex-situ measurements.
Multi-Scale Modeling and Simulation for Predictive Design
To accelerate the design of new materials based on PVODC, a shift from empirical, trial-and-error approaches to predictive design is necessary. Multi-scale modeling and simulation are powerful tools to achieve this. This methodology establishes a direct link between the polymer's chemical architecture, its chain conformations, and its macroscopic properties. nih.gov
The process can begin with ab initio methods like density functional theory (DFT) to accurately parameterize all-atom (AA) force fields. nih.gov These fine-tuned AA models can then be used in molecular dynamics (MD) simulations to study the behavior of oligomers and short-chain polymers, predicting properties like the glass transition temperature. nih.gov To study larger systems and longer timescales relevant to bulk material properties, coarse-grained (CG) models can be developed. nih.gov These CG models, which group atoms into larger pseudo-atoms, are parameterized to reproduce the structural or dynamic properties observed in the more detailed all-atom simulations. nih.gov This multi-scale approach has been successfully applied to other vinyl polymers to understand how stereochemistry (e.g., meso vs. racemo linkages) affects chain conformation, from rigid coils to helical tubes, and ultimately the material's potential to crystallize. nih.gov Applying this predictive framework to PVODC would enable the in silico screening of different architectures to optimize performance for specific applications.
Exploration of Next-Generation Functional Material Concepts
Current applications of PVODC primarily leverage the hydrophobicity and low surface energy imparted by the long n-octadecyl side chains. evitachem.com This makes it an effective non-silicone release agent for molding processes and a component in protective coatings. evitachem.comdntb.gov.ua Research has also pointed towards its potential in biomedical applications, including as an antithrombogenic coating material and for use in drug delivery systems due to its biocompatibility. evitachem.comdntb.gov.ua
Future concepts aim to build upon these foundations to create more advanced functional materials. A promising area is its use as a solid-solid phase change material (PCM) for thermal energy storage. researchgate.net The crystalline side chains can absorb and release significant amounts of heat during their melting and recrystallization, respectively. researchgate.net By synthesizing PVODC as a comb-like polymer, its phase change behavior can be systematically tuned. researchgate.net Further exploration could involve creating composite materials, for example, by incorporating PVODC into porous matrices to create shape-stabilized PCMs with enhanced thermal conductivity and performance. researchgate.net Another emerging concept is its use in flexible electronics and self-powered systems, where its properties could be harnessed for creating debonding-on-demand adhesives or functional layers in sensors. dntb.gov.ua
Integration into Responsive Polymer Systems
The inherent properties of PVODC make it a candidate for responsive polymer systems, particularly those sensitive to temperature. The melting and crystallization of the octadecyl side chains constitute a thermally-driven transition that can be exploited to alter material properties like adhesion or wettability. researchgate.netdntb.gov.ua
A more sophisticated approach involves integrating PVODC into more complex polymer architectures, such as block copolymers. nih.govresearchgate.net By combining a PVODC block with a block of a different responsive polymer, multi-responsive systems can be created. For instance, copolymerizing with a thermoresponsive polymer like poly(N-vinylcaprolactam) (PNVCL), which exhibits a lower critical solution temperature (LCST) in water, could lead to materials with tunable aqueous self-assembly behavior. nih.govresearchgate.net Such systems could form micelles or polymersomes whose structure and permeability respond to temperature changes, making them attractive for targeted drug delivery. nih.gov Similarly, block copolymers incorporating PVODC could be used to create responsive surfaces and graphitic composites for sensing applications. researchgate.net
Structure-Performance Correlation Beyond Empirical Approaches
A central goal of modern polymer science is to move beyond empirical correlations and establish fundamental, predictive relationships between a polymer's structure and its performance. For PVODC, this involves systematically dissecting how molecular-level parameters influence macroscopic properties.
One study on PVODC synthesized from a PVA precursor provides a clear example of this approach. researchgate.net The researchers systematically varied the structural parameters of the PVA backbone (degree of alcoholysis and polymerization) and the degree of side-chain substitution. researchgate.net They then quantitatively correlated these changes to performance metrics like melting point, thermal stability, solubility, and film-forming ability. researchgate.net This allows for a more rational design of the material. For example, it was found that while the degree of alcoholysis significantly impacts thermal properties at low substitution, its effect is much less pronounced at high substitution levels. researchgate.net
This systematic, data-driven methodology, when combined with the multi-scale modeling and advanced characterization techniques discussed previously, forms a powerful paradigm. It allows for the development of a theoretical basis for the optimal design and performance prediction of PVODC-based materials, reducing the need for extensive experimental screening and accelerating the discovery of new, high-performance materials. researchgate.net
Q & A
Q. What experimental protocols are recommended for synthesizing poly(vinyl N-octadecylcarbamate) with high reproducibility?
To ensure reproducibility, use controlled free-radical polymerization with azo initiators (e.g., AIBN) in anhydrous solvents like toluene or DMF. Key steps:
Q. How should researchers characterize the thermal stability of poly(vinyl N-octadecylcarbamate)?
Use thermogravimetric analysis (TGA) under nitrogen at 10°C/min to determine degradation onset temperature. Complementary methods:
- Differential scanning calorimetry (DSC) to identify glass transition (Tg) and melting points .
- Isothermal TGA at 200°C for 2 hours to assess long-term stability .
- Report purity levels (e.g., residual solvent) that may artificially lower thermal stability .
Advanced Research Questions
Q. How can conflicting data on poly(vinyl N-octadecylcarbamate’s solubility in polar solvents be resolved?
Conflicts often arise from variations in polymer molecular weight (MW) or side-chain crystallinity. Methodological solutions:
Q. What strategies are effective for analyzing the polymer’s interaction with hydrophobic substrates in composite materials?
- Use quartz crystal microbalance (QCM) to measure adsorption kinetics .
- Pair atomic force microscopy (AFM) with force-distance curves to quantify adhesion forces .
- Conduct control experiments with unmodified poly(vinyl alcohol) to isolate the role of N-octadecyl groups .
- Validate findings using molecular dynamics simulations to model alkyl-chain interactions .
Q. How should researchers address inconsistencies in reported glass transition temperatures (Tg) for this polymer?
Discrepancies may stem from:
- Sample history : Annealed vs. quenched samples .
- Measurement technique : Compare DSC (bulk) with dynamic mechanical analysis (DMA; surface-sensitive) .
- Plasticizer residues : Perform gas chromatography-mass spectrometry (GC-MS) to detect residual monomers/solvents .
Critical Analysis and Reproducibility
Q. What steps ensure replicability of enzymatic degradation studies on poly(vinyl N-octadecylcarbamate)?
Q. How can structural heterogeneity in batch-to-batch polymer samples be minimized?
- Implement living polymerization techniques (e.g., RAFT) for narrow polydispersity .
- Characterize each batch via ¹H NMR to confirm consistent N-octadecyl substitution .
- Archive samples under argon at -20°C to prevent oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
